molecular formula C5H8N2OS3 B14388113 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 89723-75-1

5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14388113
CAS No.: 89723-75-1
M. Wt: 208.3 g/mol
InChI Key: SHMBVFADBRZOAM-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of intermediate dithiocarbazates, which cyclize to form the thiadiazole ring .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles .

Scientific Research Applications

5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thione
  • 2-Methyl-5-[(3-methylbut-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole
  • 2-Allylsulfanyl-5-methyl-1,3,4-thiadiazole

Comparison: Compared to these similar compounds, 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione exhibits unique properties such as enhanced solubility and increased biological activity.

Properties

CAS No.

89723-75-1

Molecular Formula

C5H8N2OS3

Molecular Weight

208.3 g/mol

IUPAC Name

5-(2-methoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C5H8N2OS3/c1-8-2-3-10-5-7-6-4(9)11-5/h2-3H2,1H3,(H,6,9)

InChI Key

SHMBVFADBRZOAM-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NNC(=S)S1

Origin of Product

United States

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